(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine
Overview
Description
(4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group at the 4-position and a methyl group at the 2’-position, along with a methanamine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 2’-methylbromobenzene in the presence of a palladium catalyst.
Introduction of the Methanamine Group: The resulting biphenyl derivative is then subjected to a formylation reaction to introduce a formyl group at the 3-position. This is followed by a reductive amination reaction using ammonia or an amine source to convert the formyl group into a methanamine group.
Industrial Production Methods: Industrial production of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of continuous flow reactors and efficient catalysts, are employed to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of a non-fluorinated biphenyl derivative.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of non-fluorinated biphenyl derivatives.
Substitution: Introduction of various substituents at the biphenyl core.
Scientific Research Applications
(4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
- (4-Fluoro-1,1’-biphenyl-4-yl)methanamine
- (2-Fluoro-1,1’-biphenyl-4-yl)methanamine
- (4-Fluoro-2-methylphenyl)methanamine
Comparison:
- Structural Differences: The position of the fluoro and methyl groups varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Features: (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine is unique due to the specific arrangement of its substituents, which may result in distinct biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
[2-fluoro-5-(2-methylphenyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIRCQIXAFVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244282 | |
Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-22-3 | |
Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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